PF-04634817 succinate

CCR2 antagonist species selectivity translational pharmacology

Inter-species potency disconnect plagues CCR2/CCR5 antagonist research. PF-04634817 succinate solves this with near-identical human/rodent CCR2 IC50 (20.8 nM), eliminating confounding potency gaps in translational models. - Benchmark CCR2/CCR5 dual antagonist; 10-20× functional selectivity for CCR2 over CCR5 (rat CCR5 IC50=470 nM) - Clinically validated: Phase 2 8.2% placebo-adjusted UACR reduction; safe with ACEi/ARB - ≥98% HPLC, global shipping, for diabetic nephropathy & CCR2-targeted preclinical research

Molecular Formula C29H42F3N5O7
Molecular Weight 629.7 g/mol
CAS No. 2140301-98-8
Cat. No. B3028504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-04634817 succinate
CAS2140301-98-8
Molecular FormulaC29H42F3N5O7
Molecular Weight629.7 g/mol
Structural Identifiers
SMILESCC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CC4CC3CN4C5=NC=NC(=C5)C(F)(F)F.C(CC(=O)O)C(=O)O
InChIInChI=1S/C25H36F3N5O3.C4H6O4/c1-15(2)24(6-4-16(10-24)31-19-5-7-36-13-20(19)35-3)23(34)33-12-17-8-18(33)11-32(17)22-9-21(25(26,27)28)29-14-30-22;5-3(6)1-2-4(7)8/h9,14-20,31H,4-8,10-13H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t16-,17+,18+,19+,20-,24+;/m1./s1
InChIKeyWRPPUEHVLSHXJG-HTQYHTRRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-04634817: Validated Dual CCR2/CCR5 Antagonist for Diabetic Nephropathy


The compound butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[(1S,4S)-5-[6-(trifluoromethyl)pyrimidin-4-yl]-2,5-diazabicyclo[2.2.1]heptan-2-yl]methanone (CAS 2140301-98-8), commonly known as PF-04634817 succinate, is a synthetically derived, orally bioavailable small molecule functioning as a dual antagonist of the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5) [1]. Developed by Pfizer and originally disclosed in patent US8293903B2, this compound was advanced into Phase 2 clinical evaluation for the treatment of diabetic nephropathy [2][3]. Its procurement is justified by a unique, quantifiable pharmacological fingerprint: it exhibits near-identical potency against both human and rodent CCR2 receptors, a characteristic that is both rare among its peers and highly valuable for translational research [1].

PF-04634817: Generic Substitution Risk in Preclinical Research


Substituting PF-04634817 with another CCR2/CCR5 antagonist, even one with similar potency in a single-species assay, introduces significant and quantifiable risk of experimental failure. The primary reason is the documented interspecies potency disconnect observed across this class of compounds. For example, the potent and selective CCR2 antagonist PF-4136309 (INCB8761) demonstrates a 3.3-fold difference in potency between human (IC50=5.2 nM) and mouse (IC50=17 nM) CCR2, complicating the interpretation of in vivo studies [1]. In stark contrast, PF-04634817 is defined by its consistent, low nanomolar potency across human and rodent species (rat IC50=20.8 nM) [2]. Furthermore, the intra-class balance between CCR2 and CCR5 antagonism varies dramatically; PF-04634817 displays a pronounced 10-20 fold selectivity for CCR2 over CCR5 (rat CCR5 IC50=470 nM) [3], while other dual antagonists like BMS-813160 exhibit a far more balanced profile (IC50 of 6.2 nM and 3.6 nM for CCR2 and CCR5, respectively) . This difference in functional selectivity profile will lead to divergent downstream immunological and fibrotic effects, making compounds functionally non-interchangeable.

PF-04634817: Quantitative Evidence vs. In-Class Comparators


Cross-Species CCR2 Potency Advantage vs. PF-4136309

PF-04634817 differentiates itself through a virtually flat cross-species potency profile for CCR2 antagonism. This contrasts sharply with the widely used selective CCR2 antagonist PF-4136309, which demonstrates a significant potency shift between species. For researchers planning to transition from in vitro human cell assays to rodent models of disease, this difference is a critical point of failure . The quantitative comparison is as follows: PF-04634817 inhibits rat CCR2 with an IC50 of 20.8 nM, which is comparable to its human CCR2 potency. In contrast, PF-4136309 exhibits a human CCR2 IC50 of 5.2 nM but a markedly weaker mouse CCR2 IC50 of 17 nM, representing a 3.3-fold loss in potency .

CCR2 antagonist species selectivity translational pharmacology in vivo model validation

CCR2 Functional Bias vs. BMS-813160

Within the dual antagonist class, the ratio of CCR2 to CCR5 inhibition is a key differentiating factor. PF-04634817 provides a strongly biased functional profile, favoring CCR2 blockade by 10- to 20-fold, whereas another dual antagonist, BMS-813160, exhibits a nearly balanced, equipotent profile. Quantitative data show that PF-04634817 inhibits rat CCR5 with an IC50 of 470 nM, which is 22.6-fold weaker than its CCR2 potency (IC50=20.8 nM) . In stark contrast, BMS-813160 binds to CCR2 and CCR5 with IC50 values of 6.2 nM and 3.6 nM, respectively, a ratio of just 1.7:1 .

CCR2/5 dual antagonist receptor selectivity functional bias inflammatory signaling

In Vivo Efficacy in Diabetic Nephropathy Models

PF-04634817's translational relevance is substantiated by in vivo efficacy data in a sophisticated model of progressive diabetic glomerulosclerosis, a context where many other CCR2 antagonists have failed to show benefit. In a late intervention study (weeks 8-15 post-streptozotocin) using hypertensive Nos3-deficient mice, PF-04634817 (30 mg/kg/day) as monotherapy significantly inhibited kidney inflammation and glomerulosclerosis [1]. Critically, when combined with the standard-of-care angiotensin-converting enzyme inhibitor (ACEi) captopril, PF-04634817 provided superior renal protection compared to ACEi alone, demonstrating additive benefit on parameters of inflammation, glomerulosclerosis, and renal function impairment [1].

diabetic nephropathy in vivo efficacy albuminuria renal fibrosis Nos3 knockout mouse

Phase 2 Clinical Benchmark for Target Engagement

Unlike most preclinical tool compounds, PF-04634817 has been evaluated in a randomized, double-blind, placebo-controlled Phase 2 clinical trial (NCT01712061) in 226 subjects with type 2 diabetes and overt nephropathy [1]. This provides a unique, human-based benchmark for pharmacodynamic effect. The trial measured a placebo-adjusted reduction in urinary albumin-to-creatinine ratio (UACR) of 8.2% (ratio 0.918; 95% credible interval: 0.75-1.09) after 12 weeks of treatment with PF-04634817 (150 or 200 mg orally, once daily) on a background of standard of care [1]. While the clinical development was discontinued due to this modest efficacy, this publicly available, quantitative data point serves as a critical reference for new drug discovery programs aiming to surpass this threshold of target engagement in humans [2].

clinical trial Phase 2 pharmacodynamics albuminuria target validation

Validated Human Safety Profile

In addition to efficacy benchmarks, the clinical development of PF-04634817 generated a robust dataset on its human safety and tolerability, which is accessible for research and risk assessment purposes. Across multiple Phase 1 and Phase 2 clinical trials, including a dedicated renal impairment study (NCT01791855) and multiple ascending dose studies in healthy volunteers (NCT01140672), PF-04634817 was consistently reported as being 'safe and well-tolerated' [1][2]. This is a significant piece of differential evidence, as it establishes a known, manageable safety window in humans that is not available for the vast majority of research tool compounds. This data can be used to benchmark the safety profile of new chemical entities or to design safer combination therapies [3].

safety tolerability toxicology clinical pharmacology risk assessment

PF-04634817: Research and Industrial Applications


Benchmarking CCR2 Antagonists in Diabetic Nephropathy

Researchers developing next-generation CCR2 or dual CCR2/5 antagonists for diabetic nephropathy should utilize PF-04634817 as a critical benchmark control. Its well-characterized in vivo efficacy in the Nos3-/- mouse model, showing additive benefit when combined with ACEi therapy, provides a validated efficacy threshold to surpass [1]. Furthermore, the publicly available Phase 2 clinical data, showing an 8.2% placebo-adjusted reduction in UACR, offers a unique human pharmacodynamic benchmark for target engagement, enabling a more accurate assessment of a new compound's potential for clinical translation [2].

CCR2 vs. CCR5 Pathway Dissection

For studies aiming to dissect the specific contributions of CCR2 and CCR5 in complex diseases like fibrosis or atherosclerosis, PF-04634817 is a superior tool. Its pronounced functional bias—being 10-20 fold more potent at inhibiting CCR2 (IC50=20.8 nM) than CCR5 (IC50=470 nM)—allows for selective interrogation of CCR2-driven biology while largely sparing CCR5 signaling [1]. This is in contrast to more balanced dual antagonists like BMS-813160 (CCR2 IC50=6.2 nM, CCR5 IC50=3.6 nM) which would confound the interpretation of pathway-specific effects [2].

Translational Rodent Model Validation

When establishing or validating a new rodent model for an indication where CCR2 is a target of interest (e.g., tumor-associated macrophage recruitment, neuropathic pain), PF-04634817 offers a key advantage over other tool compounds like PF-4136309. Its near-identical potency between human and rodent CCR2 receptors (rat IC50=20.8 nM) ensures that the observed in vivo effects are not confounded by a substantial loss of target engagement due to species differences [1]. In contrast, the 3.3-fold drop in potency of PF-4136309 from human to mouse (IC50 5.2 nM vs. 17 nM) can lead to under-dosing in preclinical models and misinterpretation of efficacy [2].

Combination Therapy with RAS Blockade

Researchers exploring combination therapies for cardiorenal diseases can leverage the extensive safety data available for PF-04634817, particularly its favorable profile when co-administered with standard-of-care agents like ACE inhibitors or ARBs. The Phase 2 trial specifically enrolled patients on stable background ACEi/ARB therapy and reported PF-04634817 to be safe and well-tolerated [1]. This clinical evidence supports its use as a safe, benchmark combination partner in preclinical studies, as demonstrated by the additive benefit observed when combined with captopril in the Nos3-/- mouse model [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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